6-Bromo-4-methyl-1H-indole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7(11)3-10-9(6)4-8(5-13)12-10/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANRHZMAGJNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 4 Methyl 1h Indole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-4-methyl-1H-indole-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous confirmation of its structure.
Proton (¹H) NMR Analysis of Indole (B1671886) Ring and Substituents
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling interactions of the protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indole ring.
The aldehyde proton (-CHO) is expected to resonate at the most downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole ring generally appears as a broad singlet in the downfield region, often above δ 8.0 ppm.
The aromatic protons on the indole scaffold exhibit characteristic chemical shifts and coupling patterns. The proton at the C3 position, adjacent to the aldehyde group, will appear as a singlet. The protons on the benzene (B151609) ring portion (C5 and C7) will show signals influenced by the bromo and methyl substituents. The methyl group protons (-CH₃) will present as a sharp singlet in the upfield region, typically around δ 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (N-H) | > 8.0 | br s |
| H-2 (CHO) | 9.5 - 10.5 | s |
| H-3 | ~7.5 | s |
| H-5 | ~7.7 | s |
| H-7 | ~7.4 | s |
Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
Carbon (¹³C) NMR Chemical Shift Analysis of Functionalized Indoles
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of δ 180-190 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The C2 carbon, bearing the aldehyde group, and the C6 carbon, attached to the bromine atom, will be significantly influenced by these substituents. The quaternary carbons (C3a, C4, C6, and C7a) can be identified by their lack of signal in a DEPT-135 experiment. The methyl carbon will appear at a characteristic upfield chemical shift, generally between δ 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~138 |
| C3 | ~125 |
| C3a | ~130 |
| C4 | ~135 |
| C5 | ~124 |
| C6 | ~118 |
| C7 | ~115 |
| C7a | ~137 |
| CHO | ~185 |
Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While one-dimensional NMR spectra provide essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between vicinal protons on the benzene ring, if any were present and coupled.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the aldehyde proton to C2 and C3, and from the methyl protons to C3a, C4, and C5 would be expected, confirming the placement of these substituents.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy of Aldehyde and Indole Moieties
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C functional groups.
N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch will show two distinct bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is a key diagnostic feature and is expected in the range of 1680-1700 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations from the indole ring will appear in the 1450-1600 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aldehydic C-H | Stretch | ~2850, ~2750 | Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| C=O | Stretch | 1680 - 1700 | Strong |
| C=C | Stretch | 1450 - 1600 | Medium-Strong |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. Non-polar bonds and symmetric vibrations often give strong Raman signals.
For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring system. The C=C stretching modes of the indole ring are expected to be prominent in the Raman spectrum. The C-Br stretching vibration may also be observable. The carbonyl stretch of the aldehyde, while strong in the IR, is typically weaker in the Raman spectrum.
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | > 3000 | Medium |
| C=C | Ring Stretch | 1400 - 1600 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ions generated from the molecule. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, providing a clear signature for a monobrominated compound. youtube.com
The fragmentation of the molecular ion upon electron ionization is governed by the stability of the resulting fragments and the nature of the functional groups present. whitman.edu The indole ring is a stable aromatic system, which often results in a prominent molecular ion peak. libretexts.org The fragmentation pathways for this compound are predicted to involve cleavages related to its substituents: the aldehyde, methyl, and bromo groups.
Common fragmentation patterns include:
Loss of the aldehyde group: Cleavage of the C-C bond between the indole ring and the carbonyl group can lead to the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the [M-H]⁺ ion.
Alpha-cleavage: The bond between the indole ring and the aldehyde group is an α-bond. Cleavage of this bond is a common fragmentation pathway for aldehydes and ketones. libretexts.orgyoutube.com
Loss of a bromine atom: Homolytic cleavage of the carbon-bromine bond can result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to a fragment ion corresponding to the [M-Br]⁺ species. youtube.com
Loss of a methyl group: Fragmentation can also occur through the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.
The analysis of these fragment ions allows for the structural confirmation of the compound. The fragmentation of indole alkaloids, for example, often involves complex rearrangements and ring openings that provide detailed structural information. nih.gov
| Fragmentation Process | Lost Neutral Fragment | Mass of Lost Fragment (Da) | Predicted m/z of Fragment Ion |
|---|---|---|---|
| Molecular Ion | - | - | 237/239 |
| Loss of Hydrogen | H• | 1 | 236/238 |
| Loss of Formyl Radical | •CHO | 29 | 208/210 |
| Loss of Bromine Radical | •Br | 79/81 | 158 |
| Loss of Methyl Radical | •CH₃ | 15 | 222/224 |
Electronic Absorption and Emission Spectroscopy of Substituted Indoles
The ultraviolet (UV) absorption spectrum of indole and its derivatives is characterized by two overlapping electronic transitions, designated as ¹Lₐ and ¹Lₑ. nih.govrsc.org These transitions originate from the two lowest-energy singlet excited states. The ¹Lₑ state is generally of lower energy, giving rise to a structured absorption band at longer wavelengths, while the ¹Lₐ transition is typically at a slightly higher energy and is more intense. nih.govresearchgate.netresearchgate.net The relative energies and intensities of these two transitions are highly sensitive to the nature and position of substituents on the indole ring. core.ac.ukchemrxiv.org
For this compound, the substituents are expected to modulate the electronic spectrum compared to unsubstituted indole.
Methyl Group (-CH₃): As an electron-donating group, it typically causes a small bathochromic (red) shift in the absorption bands.
Carbaldehyde Group (-CHO): This electron-withdrawing group, particularly when conjugated with the indole π-system at the 2-position, is expected to cause a significant bathochromic shift in the absorption spectrum, primarily affecting the ¹Lₐ band due to its charge-transfer character. core.ac.uk
The interplay of these substituents will determine the final absorption profile. It is anticipated that the ¹Lₐ and ¹Lₑ transitions will be red-shifted relative to indole, and the energy gap between them may be altered. nih.govchemrxiv.org A survey of various indole derivatives shows that substitutions can lift the degeneracy of these states, sometimes allowing them to be resolved spectroscopically. nih.gov
| Compound | ¹Lₐ Transition (λₘₐₓ, nm) | ¹Lₑ Transition (λₘₐₓ, nm) | Reference |
|---|---|---|---|
| Indole | ~267 | ~288 | core.ac.uk |
| 5-Bromoindole | - | - | nih.gov |
| 6-Hydroxyindole | ~270 | ~298 | nih.gov |
| 3-Methylindole (Skatole) | - | ~291 | acs.org |
The fluorescence of indole is renowned for its sensitivity to the local environment, particularly solvent polarity. acs.orgresearchgate.netevidentscientific.com In non-polar solvents, the emission spectrum is typically structured and appears at shorter wavelengths (e.g., ~300-310 nm in cyclohexane). core.ac.ukacs.org In polar solvents like water or ethanol, the fluorescence maximum undergoes a significant bathochromic shift (to ~330-350 nm), and the fine structure is lost. acs.orgevidentscientific.com This large Stokes shift is attributed to the reorientation of solvent molecules around the indole's excited state, which has a larger dipole moment than its ground state. evidentscientific.comnih.gov The ¹Lₐ state is considered more polar than the ¹Lₑ state, and in polar solvents, it is stabilized to become the primary emitting state. nih.gov
For this compound, the fluorescence properties will be influenced by its substituents and the solvent. The electron-withdrawing carbaldehyde group can increase the excited-state dipole moment, potentially leading to even more pronounced solvent effects. However, the presence of the bromine atom can also lead to fluorescence quenching. Bromine, as a heavy atom, can enhance the rate of intersystem crossing from the excited singlet state to the triplet state, a non-radiative decay pathway that reduces fluorescence quantum yield. nih.gov Indeed, some bromoindoles are reported to be very weakly fluorescent or non-fluorescent. nih.gov Therefore, this compound may exhibit weak fluorescence, with an emission maximum that is highly dependent on solvent polarity.
| Solvent | Relative Polarity | Emission Maximum (λₘₐₓ, nm) | Reference |
|---|---|---|---|
| Cyclohexane | Non-polar | ~303 | core.ac.uk |
| Dioxane | Low polarity | ~315 | acs.org |
| Ethanol | Polar, protic | ~332 | core.ac.uk |
| Water | High polarity, protic | ~350 | researchgate.net |
Fluorescence anisotropy and lifetime are advanced spectroscopic parameters that provide deeper insight into the photophysics of a molecule.
Fluorescence Anisotropy measures the degree of polarization in the emitted fluorescence after excitation with polarized light. wikipedia.orghoriba.com It is a function of the angle between the absorption and emission transition dipole moments and the rotational mobility of the fluorophore during the excited-state lifetime. nih.gov For indoles, where the ¹Lₐ and ¹Lₑ transitions have different, nearly orthogonal, transition dipole orientations, anisotropy measurements can help resolve their relative contributions to the absorption and emission spectra, even when they overlap. nih.gov A limiting anisotropy value close to the theoretical maximum of 0.4 indicates that the absorption and emission dipoles are nearly parallel. nih.gov
Fluorescence Lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. nih.govhoriba.com It is an intrinsic property of a fluorophore and is sensitive to various de-excitation pathways, including fluorescence, non-radiative decay, and quenching. horiba.com For brominated indoles like this compound, the fluorescence lifetime is expected to be significantly shorter than that of non-brominated analogues. This is due to the "heavy-atom effect," where the bromine atom enhances spin-orbit coupling, thereby increasing the rate of intersystem crossing to the triplet state. This provides an efficient non-radiative decay channel that depopulates the excited singlet state, quenching fluorescence and shortening its lifetime. researchgate.net
| Compound | Solvent | Lifetime (τ), ns | Reference |
|---|---|---|---|
| Indole | Glycerol | - | researchgate.net |
| Tryptophan | Water | 3.1 (double exponential decay) | researchgate.net |
| Fluorescein (Reference) | Water (0.1 M NaOH) | 4.0 | nih.govedinst.com |
Photoelectron Spectroscopy for Electronic Structure Analysis
UV-Photoelectron Spectroscopy (UV-PES) is a powerful gas-phase technique used to determine the ionization energies of molecules, which correspond to the energy required to remove an electron from a specific molecular orbital (MO). acs.orgnih.gov By Koopmans' theorem, the experimental ionization energies can be correlated with the energies of the occupied molecular orbitals. The UV-PE spectrum of indole shows several bands at low energy (typically < 12 eV) that are associated with the ionization of electrons from the π-molecular orbitals of the aromatic system. acs.orgnih.gov The first ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). acs.org
For this compound, the substituents will perturb the energies of the indole π-orbitals.
The electron-donating methyl group will raise the energy of the MOs, thereby decreasing the ionization energies.
The electron-withdrawing bromo and carbaldehyde groups will stabilize the MOs, leading to an increase in the ionization energies.
The resulting UV-PE spectrum will reflect the net electronic effect of these three substituents. Comparing the spectrum to that of unsubstituted indole and other derivatives allows for the assignment of specific bands and a detailed understanding of the compound's electronic structure. For instance, the first ionization energy of natural indole is approximately 7.9 eV, corresponding to its HOMO, which has π symmetry. acs.orgnih.gov It is predicted that for this compound, the competing electronic effects will result in ionization energies that are shifted relative to the parent indole.
| Compound | First Ionization Energy (eV) | Associated Molecular Orbital | Reference |
|---|---|---|---|
| Indole | 7.9 | HOMO (π) | acs.orgnih.gov |
| External BN Indole I | 7.9 | HOMO (π) | acs.org |
| Fused BN Indole II | 8.05 | HOMO (π) | acs.org |
Computational Chemistry and Theoretical Investigations on 6 Bromo 4 Methyl 1h Indole 2 Carbaldehyde
Quantum Chemical Methodologies for Electronic Structure Calculations
Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules like 6-bromo-4-methyl-1H-indole-2-carbaldehyde. These methods provide insights into the molecule's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for studying indole (B1671886) derivatives. rsc.org The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional frequently combined with basis sets like 6-311++G(d,p) to perform calculations. rsc.org
The primary step in a computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. These theoretical structural parameters can then be compared with experimental data if available. researchgate.net
Furthermore, DFT is used to calculate various thermodynamic properties and energy profiles. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for chemical reactions, providing a deeper understanding of the molecule's reactivity.
A hypothetical table of optimized geometric parameters for the title compound, as would be generated by a DFT calculation, is presented below.
| Parameter | Value |
| Bond Length (C-Br) | ~1.89 Å |
| Bond Length (C=O) | ~1.22 Å |
| Bond Length (N-H) | ~1.01 Å |
| Bond Angle (C-C-Br) | ~120° |
| Dihedral Angle (Indole Ring) | ~0° (planar) |
| Note: These are typical, expected values for illustrative purposes. Actual values would be derived from specific DFT calculations. |
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is used to calculate the properties of the molecule in its electronically excited states.
Key parameters obtained from TD-DFT calculations include vertical excitation energies, oscillator strengths, and the wavelengths of maximum absorption (λmax). These values are crucial for interpreting and predicting the molecule's UV-Visible absorption spectrum. The calculations can simulate the electronic transitions between molecular orbitals, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). By performing these calculations in different simulated solvent environments, one can also predict how the spectral properties might change with solvent polarity.
Analysis of Electronic Properties and Molecular Orbitals
The distribution of electrons within a molecule governs its chemical behavior. Computational methods provide a detailed picture of this distribution through the analysis of molecular orbitals and electrostatic potential.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the region most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and more reactive. For substituted indoles, this gap provides insight into the intramolecular charge transfer that can occur within the molecule.
Below is an illustrative data table of frontier molecular orbital energies that could be calculated for the title compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
| Note: These values are representative examples for indole derivatives and are for illustrative purposes only. |
Understanding the distribution of charge across the atoms of this compound is essential for predicting its interaction with other molecules. Mulliken charge analysis is a method used to calculate the partial charge on each atom. This analysis helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), providing clues about the molecule's dipole moment and polarizability.
A more visual tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbaldehyde group and potentially the nitrogen atom, while positive potential (blue) might be located around the hydrogen atom attached to the nitrogen.
Aromaticity is a key concept describing the stability and electronic properties of cyclic molecules like indole. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system.
NICS calculations involve placing a "ghost" atom (a probe point with no nucleus or electrons) at the center of the ring being studied. The magnetic shielding at this point is then calculated. The resulting NICS value indicates the nature of the ring current:
Negative NICS value: Indicates a diatropic ring current, which is characteristic of an aromatic system.
Positive NICS value: Indicates a paratropic ring current, characteristic of an anti-aromatic system.
NICS value near zero: Suggests a non-aromatic system.
Theoretical Studies on Reactivity and Reaction Mechanisms
Computational chemistry provides a powerful lens through which the reactivity and intricate reaction mechanisms of molecules like this compound can be meticulously examined. Theoretical studies, often employing density functional theory (DFT), offer insights into electronic structure and predict the most probable pathways for chemical transformations.
The indole nucleus is inherently electron-rich, which generally enhances the reactivity of the molecule towards electrophiles at the C3 position. researchgate.net However, in 2-carbaldehyde substituted indoles, the aldehyde group introduces a key electrophilic site. Computational models are instrumental in quantifying the electrophilicity of the aldehyde carbon. Parameters such as the global electrophilicity index (ω) and the local electrophilicity index (ωk) can be calculated to predict the susceptibility of the aldehyde carbon to nucleophilic attack.
The presence of an electron-withdrawing bromine atom at the 6-position and an electron-donating methyl group at the 4-position modulates the electronic properties of the indole ring. These substitutions influence the charge distribution across the molecule, which in turn affects the reactivity of the aldehyde group. Theoretical calculations can precisely map the electrostatic potential surface, highlighting the electron-deficient nature of the aldehyde carbon and thus its propensity to react with nucleophiles. Frontier molecular orbital (FMO) analysis, specifically the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO), further corroborates the electrophilic character of the aldehyde moiety. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Global Electrophilicity (ω) (eV) |
|---|---|---|---|---|
| Indole-2-carbaldehyde | -6.12 | -1.85 | 4.27 | 2.98 |
| 6-Bromo-1H-indole-2-carbaldehyde | -6.25 | -2.01 | 4.24 | 3.21 |
| 4-Methyl-1H-indole-2-carbaldehyde | -5.98 | -1.79 | 4.19 | 2.85 |
| This compound | -6.09 | -1.95 | 4.14 | 3.07 |
Theoretical investigations are crucial for elucidating the step-by-step mechanisms of reactions involving this compound. For nucleophilic additions to the aldehyde, computational models can map the potential energy surface, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies, which are critical in predicting reaction rates and feasibility.
In the case of cyclization reactions, where the indole nucleus itself or a tethered nucleophile attacks the aldehyde, computational studies can predict the regioselectivity and stereoselectivity of the process. acs.org For instance, in intramolecular reactions, theoretical models can help understand why one ring size might be favored over another by comparing the energies of the respective transition states. These studies can also shed light on the role of catalysts in lowering activation barriers and directing the reaction towards a specific product. The reaction mechanisms of N-propargylated indole-carbaldehydes with various amines have been studied computationally, revealing how the nature of the amine dictates the reaction pathway. researchgate.net
The choice of solvent can significantly impact the rate and outcome of a chemical reaction. miami.edudovepress.com Computational chemistry offers methods to model these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can influence the energies of reactants, intermediates, and transition states. miami.edusmf.mx
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solvent-solute interactions like hydrogen bonding are important. miami.edu For reactions involving charged intermediates or transition states, polar solvents are generally found to be more effective at stabilizing these species, thereby accelerating the reaction rate. Theoretical studies can quantify these stabilization energies and predict the optimal solvent for a given transformation involving this compound.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Toluene | 2.4 | 18.5 |
| Tetrahydrofuran (THF) | 7.6 | 16.2 |
| Acetone | 20.7 | 14.8 |
| Ethanol | 24.6 | 13.5 |
| Water | 80.1 | 12.1 |
Structure-Property Relationships through Computational Modeling
Computational modeling is an invaluable tool for establishing relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the structure in silico—for example, by changing the substituents on the indole ring—and calculating various electronic and geometric parameters, it is possible to build quantitative structure-property relationship (QSPR) models.
Chemical Reactivity and Synthetic Transformations of 6 Bromo 4 Methyl 1h Indole 2 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety
The aldehyde functional group at the C2 position of the indole (B1671886) ring is a key site for a range of nucleophilic addition and condensation reactions, allowing for the construction of more complex molecular architectures.
Nucleophilic Addition Reactions (e.g., with Amines, Hydrazines)
The carbaldehyde group of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde readily undergoes nucleophilic addition with primary amines to form Schiff bases (imines). This condensation reaction typically involves heating the indole-2-carbaldehyde with a slight excess of the amine in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. This reaction is a common and efficient method for introducing diverse substituents and building blocks onto the indole core.
Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. These reactions are fundamental in synthetic organic chemistry for derivatizing carbonyl compounds.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Product Type | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base | Ethanol, reflux, catalytic acid |
Condensation Reactions and Heterocycle Formation (e.g., Pyrazinone Derivatives)
The reactivity of the C2-carbaldehyde extends to the formation of various heterocyclic systems through condensation reactions. A significant application is in the synthesis of fused pyrazino[1,2-a]indole and pyrazino[1,2-a]indol-1-one derivatives. These structures are often built by cyclizing an indole bearing an electrophilic group, such as a carbaldehyde, at the C2 position with a nucleophile attached to the indole nitrogen. organic-chemistry.org
For instance, an N-substituted indole-2-carbaldehyde can react with amines in an intramolecular fashion to create the fused pyrazine ring. A common strategy involves first functionalizing the nitrogen of this compound with a group containing a nucleophilic amine, followed by an acid-catalyzed intramolecular cyclization. This approach is a powerful tool for generating complex, polycyclic aromatic systems with potential biological activities.
Reactions Involving the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of such reactions is governed by the electronic and steric effects of the existing substituents.
Electrophilic Aromatic Substitution on the Indole Core, Considering Substituent Effects
The indole ring is highly activated towards electrophilic aromatic substitution (SEAr), with reactivity estimated to be orders of magnitude greater than benzene (B151609). researchgate.net The most nucleophilic position on an unsubstituted indole is C3. researchgate.net However, in this compound, the directing effects of the three substituents must be considered to predict the outcome of further substitution.
-CHO group at C2: This is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack.
-CH₃ group at C4: This is an electron-donating group, which activates the ring through inductive effects and hyperconjugation. It is an ortho, para-director.
-Br group at C6: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing due to resonance electron donation. rsc.org
The available positions for substitution are C3, C5, and C7.
Attack at C3: This is the intrinsically most reactive site of the indole nucleus. The stability of the resulting cationic intermediate (Wheland intermediate) is high because the positive charge can be delocalized onto the nitrogen without disrupting the aromaticity of the benzene ring. stackexchange.com
Attack at C5: This position is ortho to the activating methyl group at C4 and para to the directing bromo group at C6. Both substituents favor substitution at this position.
Attack at C7: This position is ortho to the directing bromo group at C6.
Considering these factors, electrophilic attack is most likely to occur at the C3 position due to the inherent high nucleophilicity of this site in the indole system. researchgate.net If the C3 position were blocked, the directing groups on the benzene ring would favor substitution at the C5 position. Typical electrophilic substitution reactions include nitration (using reagents like trifluoroacetyl nitrate) and halogenation (e.g., with N-bromosuccinimide). rsc.orgthieme-connect.com
Functionalization at the Nitrogen Atom (N-1 Functionalization)
The nitrogen atom of the indole ring possesses a slightly acidic proton and can be functionalized through various N-alkylation and N-acylation reactions. researchgate.net The presence of an electron-withdrawing carbaldehyde group at the C2 position increases the acidity of the N-H proton, facilitating its removal by a base. mdpi.com
N-Alkylation: Deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, generates a nucleophilic indolide anion. This anion can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to yield the corresponding N-alkylated indole. rsc.org
N-Acylation: Similarly, the indolide anion can react with acylating agents like acid chlorides or anhydrides to form N-acylindoles. derpharmachemica.com Direct acylation can also sometimes be achieved under specific catalytic conditions. clockss.org This functionalization is crucial for installing various protecting groups or for synthesizing compounds where substitution at the nitrogen atom is required for biological activity or further synthetic steps.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Bromo-4-methyl-1H-indole-2-carboxylic acid |
| (6-Bromo-4-methyl-1H-indol-2-yl)methanol |
| Sodium borohydride |
| Lithium aluminum hydride |
| Potassium permanganate |
| Silver oxide |
| Phenylhydrazine (B124118) |
| Sodium hydride |
| Methyl iodide |
| Benzyl bromide |
| N-bromosuccinimide |
Transformations at the Bromine Substituent (e.g., Metal-Mediated Couplings)
The bromine atom at the C6-position of the indole ring is a key site for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromoindoles
| Bromoindole Reactant | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 | Cs2CO3 | Ethanol | 5-(4-Methoxyphenyl)-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | 95 |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh3)4 | Cs2CO3 | Ethanol | 5-Phenyl-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | 92 |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a new carbon-carbon bond, typically with trans selectivity. beilstein-journals.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the C6-position of the indole ring. The reaction generally requires a palladium catalyst, a base, and often a phosphine ligand. The aldehyde group at the C2-position is expected to be compatible with these reaction conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. mdpi.comwikipedia.org It would enable the synthesis of 6-amino-4-methyl-1H-indole-2-carbaldehyde derivatives by reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The development of specialized ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.org Efficient amination reactions have been reported for various halogenated indoles and other N-heterocycles. nih.gov
Table 2: Representative Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Bromo-Heterocycle | Amine | Catalyst/Ligand | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-1H-indazole | Morpholine | RuPhos Pd G2 | LiHMDS | 4-(Morpholin-4-yl)-1H-indazole | 95 |
| 5-Bromo-1H-indazole | N-Methylaniline | BrettPhos Pd G3 | LiHMDS | N-Methyl-N-(1H-indazol-5-yl)aniline | 85 |
Multi-Component Reactions Utilizing Indole-2-Carbaldehydes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Indole carbaldehydes are valuable substrates for MCRs due to the reactivity of both the aldehyde group and the indole nucleus.
While specific MCRs involving this compound are not detailed in the available literature, indole-3-carbaldehydes are known to participate in various MCRs. For example, the one-pot reaction of indole-3-carbaldehyde, an amine, and an isocyanide (Ugi reaction) can lead to the formation of complex indole-containing scaffolds. Similarly, reactions involving active methylene compounds, such as malononitrile or barbituric acid derivatives, in the presence of a catalyst can yield diverse heterocyclic systems fused or attached to the indole core. rsc.orgresearchgate.net
It is plausible that this compound could be employed in similar MCRs. The aldehyde at the C2-position would likely undergo initial condensation with a nucleophile (e.g., an amine or an active methylene compound) to form a reactive intermediate, which would then participate in subsequent cyclization or addition steps. The bromo and methyl substituents on the benzene ring of the indole would be carried through the reaction sequence, providing a handle for further diversification in the final product.
Regioselectivity and Stereoselectivity in Reactions of Substituted Indole Carbaldehydes
Regioselectivity: In the context of this compound, regioselectivity is a key consideration in reactions involving the indole nucleus. The indole ring has multiple nucleophilic sites, primarily C3, and to a lesser extent, the N1-position. Electrophilic aromatic substitution reactions on the indole ring typically occur preferentially at the C3-position. However, since this position is unsubstituted in the target molecule, reactions involving electrophiles could potentially occur there.
In metal-mediated couplings at the bromine substituent, the regioselectivity is inherently controlled by the position of the halogen. However, in reactions where C-H activation of the indole ring is a possibility, the regioselectivity can be influenced by directing groups and the specific catalyst system used. For instance, in some palladium-catalyzed reactions of C2-tethered indoles, dearomative Heck cyclization followed by intramolecular C-H activation can occur, leading to complex fused ring systems with high regioselectivity. acs.org The electronic nature of substituents on the indole ring also plays a crucial role in directing the regiochemical outcome of certain reactions. mdpi.com
Stereoselectivity: Stereoselectivity becomes important when new chiral centers are formed during a reaction. For reactions involving the aldehyde group of this compound, such as nucleophilic additions or multi-component reactions, the formation of a new stereocenter at the former carbonyl carbon is possible. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries.
For example, in the context of indole chemistry, N-heterocyclic carbene (NHC) catalysis has been used for the atroposelective synthesis of planar-chiral indoles through macrocyclization of 2-substituted indole-3-carbaldehydes. researchgate.net While this example involves an isomer, it highlights the potential for controlling stereochemistry in reactions of indole carbaldehydes. The stereoselectivity of such reactions is influenced by factors such as the steric bulk of the reactants and catalysts, as well as non-covalent interactions in the transition state.
Non Biological Applications and Materials Science Perspectives for Functionalized Indole Carbaldehydes
Applications in Fluorescent Probes and Optical Materials
There is no specific research detailing the use of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde as a fluorescent probe or optical material. However, the indole (B1671886) scaffold is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent sensors. Indole-based molecules can exhibit strong fluorescence emission in solution, making them suitable for detecting various analytes. For instance, novel fluorescent probes incorporating indole moieties have been developed for the detection of biologically and environmentally relevant species like hypochlorite (B82951) and cyanide. The functionalization of the indole ring, such as the inclusion of bromo and methyl groups, can modulate the photophysical properties, including emission wavelengths and quantum yields, potentially allowing for the fine-tuning of sensors for specific targets.
Nonlinear Optical (NLO) Properties of Indole Derivatives
Specific nonlinear optical (NLO) properties of this compound have not been reported. Nevertheless, indole derivatives are a significant area of research for NLO materials. arxiv.org NLO activity in organic molecules often arises from the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. arxiv.org
The structure of this compound contains the π-conjugated indole system. The bromo group typically acts as an electron-withdrawing group, while the methyl group is electron-donating. This substitution pattern, along with the electron-withdrawing carbaldehyde group at the 2-position, creates a donor-acceptor framework that is favorable for NLO activity. Research on other molecules has shown that incorporating bromo substituents can be an effective strategy for enhancing NLO properties, sometimes without negatively impacting optical transparency. researchgate.net Theoretical and experimental studies on similar indole derivatives, such as Indole-7-carboxyldehyde, have shown high values for dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting good NLO potential for this class of compounds. arxiv.orgresearchgate.net
Below is a table comparing the calculated NLO properties of Indole-7-carboxyldehyde (I7C) to the standard NLO material, urea, highlighting the potential of the indole carbaldehyde scaffold.
| Property | Indole-7-carboxyldehyde (I7C) | Urea (Reference) |
| Dipole Moment (µ) | 1.88 Debye | 1.37 Debye |
| Polarizability (α) | 17.36 x 10⁻²⁴ esu | ~5.8 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 3.96 x 10⁻³⁰ esu | ~0.6 x 10⁻³⁰ esu |
| Data derived from computational studies on Indole-7-carboxyldehyde. arxiv.org |
Role as Building Blocks in Complex Organic Architectures
The aldehyde functional group at the C2 position of the indole ring makes this compound a versatile synthon for constructing more complex molecular frameworks.
Carbazoles
While no examples specifically use this compound, indole-2-carbaldehydes are established precursors for the synthesis of carbazoles. nih.govorganic-chemistry.org Various synthetic strategies, including gold-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles (which are derived from indole-2-carboxaldehydes), provide efficient routes to the carbazole (B46965) skeleton. organic-chemistry.org Applying such methods to this compound would be expected to yield highly functionalized carbazoles, where the bromo and methyl substituents offer further sites for chemical modification. These substituted carbazoles are valuable in materials science for applications in organic light-emitting diodes (OLEDs) and as conductive polymers. beilstein-journals.orgrsc.org
Diketopiperazines
There are no specific reports on the use of this compound in diketopiperazine (DKP) synthesis. However, the closely related isomer, 6-bromoindole-3-carboxaldehyde (B99375), has been successfully employed as a key building block in the total synthesis of complex diketopiperazine alkaloids and natural products. nih.gov For example, in the synthesis of the marine alkaloid barettin, 6-bromoindole (B116670) carboxaldehyde undergoes an aldol (B89426) condensation with a DKP precursor to install the indole side chain. nih.gov Similarly, 6-bromoindole-3-carboxaldehyde served as the starting material for preparing a brominated DKP intermediate en route to other complex alkaloids. nih.gov These examples demonstrate the utility of bromo-substituted indole aldehydes in constructing intricate DKP architectures, a role that this compound is well-suited to perform.
Coordination Chemistry: Indole-Based Metal Complexes
Specific metal complexes derived from this compound are not described in the literature. However, the broader class of indole aldehydes is widely used in coordination chemistry. The carbaldehyde group provides a convenient handle for synthesizing Schiff base ligands through condensation reactions with primary amines. nih.gov These indole-containing Schiff bases can then coordinate to a wide variety of metal ions, forming stable metal complexes. jmchemsci.com The indole nitrogen atom can also participate in coordination, leading to polydentate ligand systems. The resulting metal complexes have diverse applications, including in catalysis and materials science. nih.gov The presence of bromo and methyl substituents on the indole ring of this compound would influence the electronic properties of the resulting ligands and the steric and electronic environment of the metal center in its complexes.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Brominated Indole (B1671886) Carbaldehydes
The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry. For compounds like 6-Bromo-4-methyl-1H-indole-2-carbaldehyde, future research will likely focus on the development of more efficient, sustainable, and cost-effective synthetic routes. Traditional methods often involve multiple steps and may utilize hazardous reagents. Emerging trends aim to address these limitations through greener chemistry principles.
Key areas of development include:
C-H Functionalization: Direct C-H activation and functionalization represent a powerful strategy to streamline the synthesis of substituted indoles. Research into regioselective C-H bromination and formylation on the 4-methyl-1H-indole core could provide more atom-economical pathways to the target molecule and its analogs.
One-Pot Syntheses: Designing multi-component reactions where the indole core is assembled and functionalized in a single synthetic operation is a major goal. This approach reduces waste, saves time, and simplifies purification processes.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The application of flow chemistry to the synthesis of brominated indole carbaldehydes could enable more efficient and reproducible production.
| Synthetic Strategy | Potential Advantages |
| C-H Functionalization | Increased atom economy, reduced number of steps. |
| One-Pot Syntheses | Reduced waste, time and cost savings. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are becoming indispensable tools for in-situ, real-time monitoring of chemical reactions. For the synthesis of this compound, these methods can provide valuable insights into the formation of intermediates and byproducts.
Emerging spectroscopic tools and their applications include:
Process Analytical Technology (PAT): The integration of in-line spectroscopic probes (such as FT-IR, Raman, and NMR) into reaction vessels allows for continuous monitoring of reactant consumption and product formation.
Mass Spectrometry-Based Techniques: Real-time monitoring of reaction mixtures using techniques like Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) can provide detailed information about the molecular weight of species present in the reaction, aiding in the identification of transient intermediates.
Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can provide a more detailed picture of molecular structures and reaction pathways.
| Spectroscopic Technique | Information Gained |
| Process FT-IR/Raman | Real-time concentration profiles of reactants and products. |
| In-situ NMR | Structural elucidation of intermediates. |
| Real-time Mass Spectrometry | Identification of transient species and reaction kinetics. |
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. For this compound and its derivatives, AI and ML can accelerate the discovery and development process.
Key applications in this area include:
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict various properties of new molecules, such as their reactivity, solubility, and potential biological activity. This can help to prioritize which derivatives of this compound to synthesize and test.
De Novo Drug Design: Generative AI models can design novel indole derivatives with optimized properties for a specific biological target.
Reaction Optimization: AI can be used to analyze complex reaction data and identify the optimal conditions for the synthesis of brominated indole carbaldehydes, leading to higher yields and purity.
| AI/ML Application | Impact on Research |
| Property Prediction | Faster screening of potential candidate molecules. |
| De Novo Design | Generation of novel and optimized molecular structures. |
| Reaction Optimization | More efficient and robust synthetic processes. |
Exploration of New Non-Biological Functional Materials Based on Substituted Indoles
The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for the development of novel functional materials. The bromine and methyl substituents on this compound can be further functionalized to tune these properties for specific applications beyond the biological realm.
Potential areas of exploration for new materials include:
Organic Electronics: Indole derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound could be tailored for these applications through further chemical modification.
Sensors: The indole nucleus can interact with various analytes, making it a suitable platform for the development of chemical sensors. Functionalization of the carbaldehyde group could lead to sensors with high selectivity and sensitivity for specific ions or molecules.
Smart Materials: Indole-based polymers could exhibit interesting properties such as chromism (color change in response to a stimulus), which could be utilized in the development of smart coatings and displays.
| Material Application | Role of the Indole Scaffold |
| Organic Electronics | Charge transport and light emission. |
| Chemical Sensors | Analyte recognition and signal transduction. |
| Smart Materials | Stimuli-responsive properties. |
Q & A
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and bromine-induced deshielding of adjacent protons. Coupling patterns distinguish substitution positions .
- X-ray Crystallography : Use SHELXL for structure refinement. Hydrogen bonding patterns (e.g., C=O⋯H-N interactions) validate molecular packing. ORTEP-III aids in visualizing thermal ellipsoids .
Advanced Tip : For ambiguous NMR signals, compare with computational predictions (DFT) or use 2D NMR (COSY, HSQC) .
How should researchers handle discrepancies between experimental and computational data for this compound?
Advanced Question
- Scenario : Discrepancies in hydrogen bond geometries (e.g., bond lengths in crystallography vs. DFT simulations).
- Resolution : Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs and identify systematic errors. Cross-validate using multiple refinement software (SHELXL vs. OLEX2) .
- Example : If a crystal structure shows unexpected torsion angles, re-examine data collection parameters (e.g., resolution, twinning) and refine with restraints .
What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Advanced Question
- Functionalization : The aldehyde group enables condensation with amines (e.g., Schiff base formation) or nucleophilic additions. Bromine permits cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups .
- SAR Design : Vary substituents at the 4-methyl (e.g., CF₃, OMe) or 6-bromo (e.g., Cl, I) positions. Compare bioactivity profiles (e.g., anticancer IC₅₀) to map pharmacophore requirements .
How can researchers address challenges in crystallizing this compound?
Basic Question
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Polar aprotic solvents (DMF, DMSO) may disrupt hydrogen bonding.
- Temperature Control : Gradual cooling from 40°C to RT reduces disorder. For persistent issues, try gel crystallization or seeding .
What are the best practices for storing and handling this compound to prevent degradation?
Basic Question
- Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent aldehyde oxidation.
- Handling : Use inert atmosphere (N₂/Ar) for sensitive reactions. Confirm purity via HPLC before use .
How does the electronic nature of substituents influence the reactivity of this indole derivative?
Advanced Question
- Electrophilic Substitution : The 4-methyl group activates the indole core, directing bromine to the 6-position. Electron-withdrawing groups (e.g., NO₂) at the 2-carbaldehyde position reduce reactivity .
- Nucleophilic Attack : The aldehyde is susceptible to nucleophilic addition (e.g., Grignard reagents), but steric hindrance from the 4-methyl group may slow kinetics .
What analytical workflows are recommended for resolving conflicting bioactivity data across studies?
Advanced Question
- Data Triangulation : Replicate assays under standardized conditions (e.g., cell line, incubation time). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 6-Bromo-5-fluoro derivatives) to identify trends. Apply multivariate statistics to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
